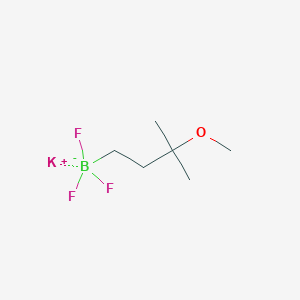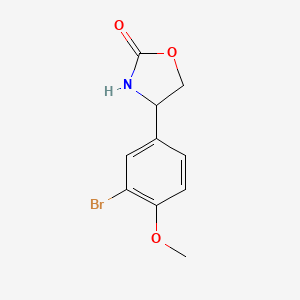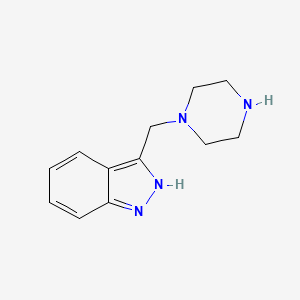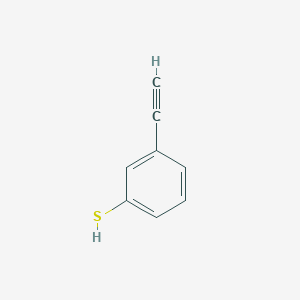
3-Ethynylbenzenethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethynylbenzenethiol is an organic compound characterized by the presence of an ethynyl group attached to a benzene ring, which is further substituted with a thiol group
準備方法
Synthetic Routes and Reaction Conditions
3-Ethynylbenzenethiol can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where a halogenated benzene derivative reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Sonogashira coupling reactions. The process is optimized for higher yields and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
化学反応の分析
Types of Reactions
3-Ethynylbenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alkenes, alkanes.
Substitution: Nitrobenzenes, sulfonated benzenes, halogenated benzenes.
科学的研究の応用
3-Ethynylbenzenethiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials
作用機序
The mechanism of action of 3-Ethynylbenzenethiol involves its interaction with molecular targets through the thiol and ethynyl groups. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The ethynyl group can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules .
類似化合物との比較
Similar Compounds
- 2-Ethynylbenzenethiol
- 4-Ethynylbenzenethiol
- 3-Ethynylthiophene
Uniqueness
Compared to its isomers, it may exhibit different reactivity in electrophilic aromatic substitution reactions and distinct biological activities .
特性
CAS番号 |
1638942-77-4 |
|---|---|
分子式 |
C8H6S |
分子量 |
134.20 g/mol |
IUPAC名 |
3-ethynylbenzenethiol |
InChI |
InChI=1S/C8H6S/c1-2-7-4-3-5-8(9)6-7/h1,3-6,9H |
InChIキー |
MWMHNOAARFIRCB-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=CC=C1)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


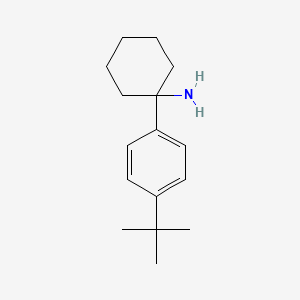

![(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine](/img/structure/B13624875.png)

